molecular formula C16H19Al B14321476 Dibenzyl(ethyl)alumane CAS No. 110979-20-9

Dibenzyl(ethyl)alumane

Cat. No.: B14321476
CAS No.: 110979-20-9
M. Wt: 238.30 g/mol
InChI Key: OTACYDLCOLOKPA-UHFFFAOYSA-N
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Description

Dibenzyl(ethyl)alumane is an organoaluminum compound characterized by an aluminum center bonded to one ethyl group and two benzyl substituents. Such compounds are typically synthesized via transmetallation or alkylation reactions involving aluminum precursors and organohalides or Grignard reagents . This compound likely serves as a Lewis acid in organic synthesis, facilitating catalytic processes such as polymerization or asymmetric transformations. Its benzyl groups may enhance steric bulk and electron-donating effects, influencing reactivity and stability compared to simpler aluminum alkyls.

Properties

CAS No.

110979-20-9

Molecular Formula

C16H19Al

Molecular Weight

238.30 g/mol

IUPAC Name

dibenzyl(ethyl)alumane

InChI

InChI=1S/2C7H7.C2H5.Al/c2*1-7-5-3-2-4-6-7;1-2;/h2*2-6H,1H2;1H2,2H3;

InChI Key

OTACYDLCOLOKPA-UHFFFAOYSA-N

Canonical SMILES

CC[Al](CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl(ethyl)alumane typically involves the reaction of aluminum trichloride with benzyl chloride and ethyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive aluminum compound. The general reaction scheme is as follows:

AlCl3+2C6H5CH2Cl+C2H5MgBr(C6H5CH2)2AlC2H5+MgBrCl+MgCl2\text{AlCl}_3 + 2 \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}_2\text{H}_5\text{MgBr} \rightarrow \text{(C}_6\text{H}_5\text{CH}_2\text{)}_2\text{AlC}_2\text{H}_5 + \text{MgBrCl} + \text{MgCl}_2 AlCl3​+2C6​H5​CH2​Cl+C2​H5​MgBr→(C6​H5​CH2​)2​AlC2​H5​+MgBrCl+MgCl2​

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl(ethyl)alumane undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxygen to form aluminum oxides and benzyl radicals.

    Reduction: Can reduce certain organic compounds, acting as a reducing agent.

    Substitution: Participates in nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.

    Reduction: Often carried out in the presence of hydrogen gas or other reducing agents.

    Substitution: Requires nucleophiles such as halides or alkoxides, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Produces aluminum oxides and benzyl radicals.

    Reduction: Yields reduced organic compounds and aluminum by-products.

    Substitution: Forms new organoaluminum compounds with different substituents.

Scientific Research Applications

Dibenzyl(ethyl)alumane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential use in the synthesis of biologically active molecules.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of dibenzyl(ethyl)alumane involves the interaction of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from nucleophiles and facilitating various chemical transformations. The benzyl and ethyl groups can stabilize intermediates and transition states, enhancing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Ethylaluminum Sesquichloride (EASC)

Structure and Properties :
Ethylaluminum sesquichloride (C₆H₁₅Al₂Cl₃) features a mixed chloro-ethyl coordination, with the formula [Cl₂Al-Et]₂·[ClAl-Et₂] . In contrast, Dibenzyl(ethyl)alumane replaces chlorine atoms with benzyl groups, reducing electrophilicity and altering solubility.

Property This compound (Inferred) Ethylaluminum Sesquichloride (EASC)
Molecular Formula C₁₆H₁₉Al C₆H₁₅Al₂Cl₃
Hazard Codes Likely flammable (F), corrosive (C) F, C
Applications Potential catalyst in sterically demanding reactions Co-catalyst in Ziegler-Natta polymerization
Reactivity Moderate due to benzyl donor groups Highly reactive (Cl ligands increase Lewis acidity)

Key Differences :

  • Electrophilicity : EASC’s chlorine atoms render it more electrophilic, making it superior for initiating polymerization. This compound’s benzyl groups may stabilize transition states in asymmetric catalysis .
  • Handling : EASC poses significant hazards (e.g., H250: self-heating, H314: severe skin burns), whereas benzyl-substituted alumane derivatives may exhibit reduced pyrophoricity due to bulky organic ligands .
Chiral Organoaluminum Dibromides

highlights chiral organoaluminum dibromides, such as (4-methyl-benzylidene)-phenyl-amine complexes, which are used in enantioselective Diels-Alder reactions.

Trimethylaluminum (TMA) and Triethylaluminum (TEA)

Compared to this compound:

  • Thermal Stability : Bulky ligands may enhance thermal stability, whereas TMA and TEA are highly pyrophoric .

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